Levomenthol

Catalog No.
S532964
CAS No.
2216-51-5
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomenthol

CAS Number

2216-51-5

Product Name

Levomenthol

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

NOOLISFMXDJSKH-KXUCPTDWSA-N

SMILES

CC1CCC(C(C1)O)C(C)C

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum
VERY SOLUBLE IN ACETONE, BENZENE
In water, 456 mg/l @ 25 °C
0.49 mg/mL at 25 °C
very soluble in alcohol and volatile oils; slightly soluble in wate

Synonyms

Levomenthol; D-(-)-Menthol; l-Menthol; Levomentholum; NSC 62788; NSC62788; NSC-62788; FEMA No. 2665; U.S.P. Menthol;

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C

Description

The exact mass of the compound Levomenthol is 156.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Respiratory Effects:

  • Levomenthol's topical application or inhalation has been shown to produce a decongestant effect, potentially relieving symptoms of coughs and colds ]. The mechanism is thought to involve activation of transient receptor potential (TRP) channels in the nasal passages, leading to bronchodilation (relaxation of airways) [Source: The Journal of Neuroscience: "Activation of Menthol-Sensitive TRP Channels in Bronchial Epithelial Cells from Asthmatic Patients" ()] .

Gastrointestinal Effects:

  • Research suggests levomenthol may relax smooth muscles in the digestive tract, potentially alleviating symptoms like nausea and vomiting [Source: Alimentary Pharmacology & Therapeutics: "Mechanism of action of peppermint oil on irritable bowel syndrome" ()]. However, more studies are needed to confirm its efficacy and optimal use.

Pain Perception:

  • Levomenthol's topical application has been shown to produce a cooling sensation and potentially reduce pain perception [Source: European Journal of Pain: "The analgesic effect of menthol: a double-blind controlled study" ()]. The mechanism likely involves activation of TRP channels in the skin, modulating pain signals sent to the central nervous system.

Other Areas of Research:

  • Levomenthol is being explored for its potential applications in other areas like antimicrobial activity [Source: Journal of Agricultural and Food Chemistry: "Antimicrobial Activity of Menthol against Campylobacter jejuni" ()] and anticancer properties [Source: International Journal of Molecular Sciences: "Menthol and Cancer: Updated Knowledge about Its Molecular Effects" ()]. However, these areas require further investigation.

Levomenthol, also known as (-)-menthol, is a naturally occurring compound derived from the peppermint plant (Mentha × piperita). It is a colorless crystalline substance with a characteristic minty aroma and a cooling sensation upon contact with skin or mucous membranes. The chemical formula for Levomenthol is C₁₀H₂₀O, and it has a molecular weight of approximately 156.26 g/mol . The compound exists in several stereoisomeric forms, with Levomenthol being the most prominent enantiomer used in various applications.

. It can undergo oxidation to form menthone when treated with oxidizing agents such as chromic acid or dichromate . Additionally, Levomenthol can be dehydrated to yield 3-menthene in the presence of sulfuric acid. The compound can also react with phosphorus pentachloride to produce menthyl chloride .

Levomenthol exhibits several biological activities, primarily attributed to its interaction with sensory receptors. It activates the transient receptor potential melastatin 8 (TRPM8), which is responsible for the perception of cold sensations. This activation leads to a cooling effect on the skin and mucous membranes, making it useful in topical analgesics and other formulations . Furthermore, Levomenthol has been shown to possess anti-inflammatory properties and may enhance the absorption of certain drugs through the skin .

Levomenthol can be synthesized through various methods, including:

  • Natural Extraction: Obtained from peppermint oil through steam distillation.
  • Chemical Synthesis:
    • Asymmetric synthesis from myrcene using a rhodium complex, leading to enantiomerically pure Levomenthol .
    • Reduction of menthone using reducing agents such as sodium borohydride or lithium aluminum hydride.

The industrial production of Levomenthol typically emphasizes enantiomeric purity due to its therapeutic applications.

Levomenthol is widely used in various industries due to its unique properties:

  • Pharmaceuticals: Employed in topical analgesics and cough suppressants.
  • Cosmetics: Used in creams and lotions for its cooling effect and fragrance.
  • Food Industry: Acts as a flavoring agent and is included in candies, chewing gum, and beverages.
  • Aromatherapy: Utilized for its refreshing scent and potential therapeutic benefits.

Studies have shown that Levomenthol interacts with various biological systems. It can enhance the absorption of drugs when used in topical formulations, potentially increasing their efficacy . Additionally, interactions with cytochrome P450 enzymes have been noted, influencing the metabolism of certain drugs and compounds within the body . The combination of Levomenthol with specific medications can also lead to increased risks of hyperkalemia when paired with certain analgesics like aminophenazone .

Levomenthol shares structural similarities with several other compounds, notably menthone, isopulegol, and eucalyptol. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Characteristics
LevomentholSecondary alcoholCooling sensation; widely used in pharmaceuticals
MenthoneKetoneLess cooling effect; primarily used in flavoring
IsopulegolAlcoholPrecursor to menthol; has different sensory properties
EucalyptolEtherDistinct aroma; used in medicinal products

Levomenthol's unique ability to induce a cooling sensation while also serving as an effective analgesic sets it apart from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Other Solid; Pellets or Large Crystals
Other Solid; Liquid; Pellets or Large Crystals
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Solid
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odou

Color/Form

Crystals or granules

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
212 °C

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Taste

Peppermint taste

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.890
0.901 (20°); 0.891 (30°)

Odor

Peppermint odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

100 °F (NTP, 1992)
41-43 °C
43 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YS08XHA860
BZ1R15MTK7

Drug Indication

Used to treat occasional minor irritation, pain, sore mouth, and sore throat as well as cough associated with a cold or inhaled irritants.

Therapeutic Uses

INHALERS CONTAINING MENTHOL COMPRESSED INTO BLOCKS OR CONES ARE COMMONLY USED FOR THE RELIEF OF NASAL CONGESTION, HEADACHE, AND NEURALGIA. IT IS NOW RARELY ADMINISTERED INTERNALLY. /MENTHOL/
TOPICAL ANTIPRURITIC; MEDICATION (VET): HAS BEEN USED AS A MILD LOCAL ANESTHETIC, ANTISEPTIC & INTERNALLY AS A CARMINATIVE & GASTRIC SEDATIVE /MENTHOL/
IN LIQUEURS, CONFECTIONERY, PERFUMERY, CIGARETTES, COUGH DROPS, AND NASAL INHALERS /MENTHOL/

Mechanism of Action

Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin. Menthol, after topical application, causes a feeling of coolness due to stimulation of 'cold' receptors by inhibiting Ca++ currents of neuronal membranes. It may also yield analgesic properties via kappa-opioid receptor agonism.

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]

Absorption Distribution and Excretion

...THE PERCENTAGE OF A DOSE OF L-MENTHOL THAT IS EXCRETED COMBINED WITH GLUCURONIC ACID IN THE RABBIT DEPENDS ON THE MAGNITUDE OF THE DOSE; THE LARGER THE DOSE, THE LESS IS THE CONJUGATION.

Metabolism Metabolites

L-MENTHOL CONJUGATES READILY IN RABBIT FORMING L-MENTHYL-BETA-D-GLUCURONIDE. ABOUT HALF OF THE L-MENTHOL FED TO RABBITS IS EXCRETED COMBINED WITH GLUCURONIC ACID; THE FATE OF OTHER HALF IS NOT KNOWN, BUT IT IS POSSIBLE THAT RING FISSION OCCURS WITH CONSIDERABLE DEGRADATION OF THE MENTHOL MOLECULE.
IN DOGS, MUCH OXIDATION OF MENTHOL TAKES PLACE AND ONLY ABOUT 5% OF THE DOSE CAN BE RECOVERED IN URINE AS THE GLUCURONIDE. /MENTHOL/
L-MENTHOL WAS RAPIDLY BUT INCOMPLETELY GLUCURONIDATED. THE OUTPUT OF L-MENTHOL GLUCURONIDE WAS INCR IN ALL BUT 1 SUBJECT PRETREATED WITH CIMETIDINE (1 G/DAY FOR 1 WK), AN INHIBITOR OF OXIDATIVE DRUG METABOLISM, & IN ALL SUBJECTS PRETREATED WITH A DRUG-METABOLIZING ENZYME INDUCER, PHENOBARBITONE (60 MG NIGHTLY FOR 10 DAYS).
Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 h, and was not rapid with (-)-menthone (doubling time 12 h). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation.
(-)-Menthol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid and p-Menthane-3,-8-diol.
L-Menthol conjugates rapidly, forming L-Methyl-beta-Glucuronide. About half of the menthol absorbed is excreted combined with glucuronic acid (A661).

Wikipedia

L-menthol

Drug Warnings

"COOLING" EFFECT OF L-MENTHOL WAS FOUND...TO BE SUPERIOR TO THAT PRODUCED BY OTHER ISOMERS; ODOR AND TASTE, TOO OF L-MENTHOL WERE SUPERIOR, WITH SOME OF THE ISOMERS PRODUCING SHARP, IRRITATING AND DISAGREEABLE PERCEPTIONS.

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Obtained from peppermint oil or other mint oils, or prepared synthetically by hydrogenation of thymol. /Menthol/
A synthetic process for menthol involves the hydrogenation of thymol or 3-hydroxy-p-cymene which can be obtained from essential oils are produced synthetically from p-cymene (isopropypltoluene) or meta-cresol

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-: ACTIVE
USP does not distinguish between L-menthol and DL-menthol.
Incompatibilities: butylchloral hydrate, camphor, phenol, chloral hydrate, exalgine, betanaphthol, resorcinol or thymol in triturations; potassium permanganate, chromium trioxide, pyrogallol. /Menthol/
INCOMPATIBILITIES: IT IS THROWN OUT OF AN ALCOHOLIC SOLUTION AS AN OILY LIQUID BY THE ADDITION OF WATER. /MENTHOL/
CONCENTRATION IN FINAL PRODUCT (%): SOAP: USUAL 0.02, MAX 0.2; DETERGENT: USUAL 0.002, MAX 0.02; CREAMS, LOTIONS: USUAL 0.01, MAX 0.05; PERFUME: USUAL 0.04, MAX 0.3. /MENTHOL/
FEMA NUMBER 2665

Analytic Laboratory Methods

MENTHOL- OFFICIAL FINAL ACTION; COLORIMETRIC METHOD; GAS CHROMATOGRAPHIC METHOD. /MENTHOL/
AOAC 929.14. Menthol in Drugs. Saponification method.
BOTH L- & DL-MENTHOL WERE DETERMINED BY TREATING THEIR ETHANOL SOLN WITH 1% P-DIMETHYLAMINOBENZALDEHYDE IN SULFURIC ACID & MEASURING THE ABSORBANCE @ 545 NM.

Clinical Laboratory Methods

L-MENTHOL & RELATED MONOTERPENES WERE DETERMINED IN URINE BY GAS-LIQUID CHROMATOGRAPHY. URINE WAS EXTRACTED WITH ETHYL ACETATE, & SAMPLES WERE INJECTED ONTO A GLASS COLUMN WITH POLYETHYLENE GLYCOL AS THE STATIONARY PHASE & NITROGEN AS THE CARRIER GAS.

Interactions

The effects of l-menthol ((-)-menthol) combined with ethyl alcohol (ethanol) on the percutaneous absorption of model drugs were studied using 2 equations and a 2-layer in vitro skin model. A nonlinear least-squares method was employed to determine 6 coefficients using the 2 equations and experimentally obtained permeability coefficient through full-thickness skin and full-thickness skin/vehicle concentration ratio. Adding menthol to water and 40% ethyl alcohol increased the diffusion coefficient of drugs in lipid and pore pathways of stratum corneum. Adding ethyl alcohol to water and 5% menthol increased drug solubility in the vehicle, decreased skin polarity, and increased the role of the pore pathway to whole-skin permeation. It was concluded that the effects of l-menthol and ethyl alcohol on percutaneous drug absorption in vitro are synergistic.
Hydroxyurea (HU) is a swiftly acting cytotoxic agent and an inhibitor of DNA synthesis that is teratogenic in all mammals studied. By 2-4 hours after maternal injection, HU causes (1) a rapid episode of embryonic cell death that is observable by light microscopy and (2) profound inhibition of 3H-thymidine incorporation into DNA. Previous work has demonstrated that a variety of antioxidants administered before, after or with HU delay the onset of embryonic cell death and ameliorate the birth defects seen at term but do not block the early inhibition of DNA synthesis. This suggests that the early embryonic cell death is not caused by inhibited DNA synthesis. We have postulated that some HU molecules react within the embryo to produce H2O2 and intermediate free radicals (including the very reactive hydroxyl free radical) that in turn are responsible for the early cell death; antioxidants are believed to block this reaction. To test whether hydroxyl free radicals are the proximate active species, pregnant New Zealand white rabbits were injected sc with a teratogenic dose of HU (650 mg/kg) in the presence or absence of 550 mg/kg of D-mannitol, a specific scavenger of hydroxyl free radicals. The dosage of D-mannitol was equimolar to the doses of antioxidants used in previous work. When the rabbits were allowed to continue pregnancy to term, the teratogenic effects of HU were ameliorated as evidenced by decreased incidences of the expected malformations. When embryos were examined histologically at 4-16 hr after maternal injection, D-mannitol was found to delay the onset of cell death for 6-8 hr. These results are consistent with the hypothesis that hydroxyl free radicals may be the proximate reactive species in HU-induced early embryonic cell death.

Dates

Modify: 2023-08-15
1: Karami N, Karimi A, Aliahmadi A, Mirzajan F, Rezadoost H, Ghassempour A, Fallah F. Identification of bacteria using volatile organic compounds. Cell Mol Biol (Noisy-le-grand). 2017 Feb 28;63(2):112-121. doi: 10.14715/cmb/2017.63.2.18. PubMed PMID: 28364792.
2: Birring SS, Brew J, Kilbourn A, Edwards V, Wilson R, Morice AH. Rococo study: a real-world evaluation of an over-the-counter medicine in acute cough (a multicentre, randomised, controlled study). BMJ Open. 2017 Jan 16;7(1):e014112. doi: 10.1136/bmjopen-2016-014112. PubMed PMID: 28093442; PubMed Central PMCID: PMC5253529.
3: Wallengren J. Tea tree oil attenuates experimental contact dermatitis. Arch Dermatol Res. 2011 Jul;303(5):333-8. doi: 10.1007/s00403-010-1083-y. Epub 2010 Sep 24. PubMed PMID: 20865268.

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